molecular formula C15H20BrNO3 B2700343 Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 2445750-65-0

Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2700343
CAS No.: 2445750-65-0
M. Wt: 342.233
InChI Key: XXCYRAFSVNFDAB-CHWSQXEVSA-N
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Description

Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20BrNO3 and its molecular weight is 342.233. The purity is usually 95%.
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Scientific Research Applications

Enzyme-catalyzed Kinetic Resolution

  • Enzyme Optimization : The first enzyme-catalyzed kinetic resolution of a compound closely related to Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate was achieved. This involved optimizing the enzyme, solvent, and temperature, resulting in a new resolution method with high enantioselectivity. The study highlights the potential of enzymatic methods in the resolution of chiral compounds (Faigl et al., 2013).

Chemical Reactions and Synthesis

  • Iron(II)-catalyzed Oxidation : A study explored the direct oxidation of sp3 C-H bonds adjacent to nitrogen in compounds similar to this compound. This process revealed new pathways for generating tert-butoxylated and hydroxylated products (Wei et al., 2011).
  • Chiral Auxiliary Synthesis : The compound has been used in the synthesis and applications of a new chiral auxiliary. This involved the preparation of enantiomers of the compound and their utilization in dipeptide synthesis, demonstrating its significance in organic synthesis (Studer et al., 1995).

Analytical Applications

  • Capillary Gas Chromatography : The tert-butyldimethylsilyl derivatives of this compound have been used in capillary gas chromatography for the determination of major catecholamine metabolites, highlighting its role in analytical chemistry (Muskiet et al., 1981).

Novel Reactions and Mechanisms

  • Dynamic Kinetic Resolution : A study demonstrated the use of a related compound in dynamic kinetic resolution for stereoselective carbon−carbon bond formation. This process is important for synthesizing biologically active compounds (Kubo et al., 1997).
  • Palladium-Catalyzed Reactions : This compound has been involved in palladium-catalyzed multicomponent reactions, showing versatility in organic synthesis (Qiu et al., 2017).

Materials Science

  • Dendritic Macromolecules Synthesis : The compound has played a role in the synthesis of phenylacetylene dendrimers, showcasing its utility in materials science (Pesak et al., 1997).

Properties

IUPAC Name

tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-8-7-12(18)13(17)10-5-4-6-11(16)9-10/h4-6,9,12-13,18H,7-8H2,1-3H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCYRAFSVNFDAB-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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